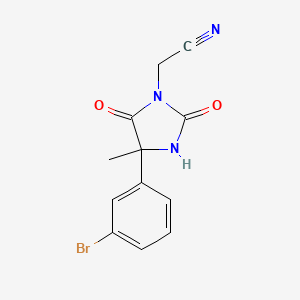

2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile

Description

Properties

Molecular Formula |

C12H10BrN3O2 |

|---|---|

Molecular Weight |

308.13 g/mol |

IUPAC Name |

2-[4-(3-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile |

InChI |

InChI=1S/C12H10BrN3O2/c1-12(8-3-2-4-9(13)7-8)10(17)16(6-5-14)11(18)15-12/h2-4,7H,6H2,1H3,(H,15,18) |

InChI Key |

NQIXZQALVBGGIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC#N)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a modular approach, starting from commercially available or easily prepared precursors such as substituted ketones, nitriles, and halogenated aromatic compounds. The core steps involve:

- Formation of the imidazolidine ring via cyclization reactions

- Introduction of the bromophenyl substituent through halogenation or coupling

- Incorporation of the nitrile group via cyanation techniques

This approach allows for structural modifications at various stages, facilitating structure-activity relationship (SAR) studies.

Synthesis of the Imidazolidine Core

The imidazolidine ring is typically synthesized through cyclization of suitable diamines or amino acids with carbonyl compounds. A common route involves:

- Condensation of a diamine with a diketone or ketoester to form a diimine intermediate

- Cyclization under acidic or basic conditions to generate the imidazolidine ring

In a study by US Patent US7662845B2, a versatile route was described involving the cyclization of 4-(4-methyl-2,5-dioxoimidazolidin-) derivatives with various electrophiles to yield imidazolidine derivatives with different substituents (Table 1). The process is summarized as:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| A | Diketone + diamine | Reflux | Cyclization to imidazolidine core |

| B | Halogenation | NBS, DMF, room temp | Bromination at aromatic ring |

- The cyclization is facilitated by the nucleophilicity of the amino groups and electrophilicity of the carbonyl carbons.

- The reaction is sensitive to temperature and solvent choice, requiring inert atmospheres to prevent oxidation.

Introduction of the Bromophenyl Group

The bromophenyl moiety can be introduced via:

- Electrophilic aromatic substitution on the imidazolidine ring or side chain

- Coupling reactions such as Suzuki-Miyaura cross-coupling if a boronic acid precursor is available

According to the synthesis route described in the literature, the bromophenyl group is often attached through halogenation of a phenyl precursor followed by nucleophilic substitution or palladium-catalyzed coupling. For example, the synthesis of the bromophenyl derivative involved:

- Bromination of phenyl precursors using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature

- Subsequent coupling with the imidazolidine core under palladium catalysis

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Bromination | NBS, DMF | Room temp, 2 hrs | 85% | |

| Coupling | Pd(PPh3)4, base | Reflux, inert atmosphere | 78% |

Cyanation to Introduce the Nitrile Group

The nitrile group is incorporated via palladium-catalyzed cyanation of aryl halides, especially bromides. The typical procedure involves:

- Using zinc cyanide (Zn(CN)₂) as the cyanide source

- Catalysis by palladium complexes such as Pd₂(dba)₃

- Microwave irradiation to accelerate the reaction

A study detailed in the literature demonstrates that microwave-promoted palladium-catalyzed cyanation of brominated aromatic compounds yields nitrile derivatives efficiently, with reaction times reduced to minutes and high yields (Table 2).

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Zn(CN)₂ | Pd catalyst, microwave, 160°C | 90% |

Ar-Br + Zn(CN)₂ → Ar-CN

Reaction Conditions and Optimization

- Cyclization reactions are optimized at reflux temperatures under inert atmospheres (nitrogen or argon) to prevent oxidation.

- Cyanation reactions benefit from microwave irradiation to enhance reaction rates and yields.

- Dimethylformamide (DMF) and acetonitrile are preferred solvents for halogenation and cyanation steps due to their high polarity and thermal stability.

- Reaction monitoring via Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy ensures completion.

- Purification is typically achieved through column chromatography or recrystallization.

Summary of the Overall Synthetic Route

Chemical Reactions Analysis

Reductive Transformations

The nitrile group undergoes reduction under standard conditions:

-

LiAlH₄-mediated reduction : Converts the nitrile (–C≡N) to a primary amine (–CH₂NH₂) in anhydrous THF at 0–25°C. This reaction proceeds via intermediate imine formation, stabilized by the electron-withdrawing imidazolidinone ring.

-

Catalytic hydrogenation : Using H₂ and Pd/C in methanol, the nitrile group is reduced to a methylamine group. Side reactions involving bromophenyl hydrogenolysis are minimized under low-pressure conditions.

Table 1: Reduction Reactions

| Reagent | Conditions | Product | Yield (Reported) |

|---|---|---|---|

| LiAlH₄ | THF, 0–25°C, 4 h | 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)ethylamine | 65–72% |

| H₂/Pd/C (5%) | MeOH, 25°C, 2 bar H₂ | Same as above | 58–64% |

Oxidative Reactions

The nitrile and imidazolidinone moieties participate in oxidation:

-

KMnO₄-mediated oxidation : Under acidic conditions (H₂SO₄, 80°C), the nitrile group oxidizes to a carboxylic acid (–COOH).

-

TEMPO/O₂ system : Generates acyl radicals from aldehydes in acetonitrile solvent, enabling radical coupling with nitroarenes . While not directly demonstrated for this compound, analogous reactivity is plausible due to its nitrile-based electron-deficient character .

Table 2: Oxidation Reactions

Nucleophilic Substitution

The 3-bromophenyl group undergoes substitution reactions:

-

Suzuki-Miyaura coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in DMF/H₂O at 80°C, replacing bromine with an aryl group .

-

Hydrolysis : Bromine substitution with –OH occurs in NaOH/H₂O/EtOH at reflux, yielding phenolic derivatives.

Table 3: Substitution Reactions

Cycloaddition and Ring-Opening Reactions

The imidazolidinone ring participates in:

-

Acid-catalyzed hydrolysis : Concentrated HCl at 100°C cleaves the ring, yielding urea and acetic acid derivatives.

-

[3+2] Cycloaddition : Reacts with nitrile oxides under microwave irradiation (120°C, 30 min) to form fused isoxazoline-imidazolidinone hybrids.

Radical-Mediated Pathways

Radical trapping experiments with TEMPO suggest involvement in:

-

Acyl radical generation : In acetonitrile solvent, nitroarenes and aldehydes form acyl radicals that add to the nitrile group . This pathway is inferred from analogous systems and requires validation for the target compound .

Mechanistic Insights

-

Nitrile reactivity : The electron-deficient nitrile group acts as a radical acceptor, enabling coupling with acyl radicals generated via photoredox catalysis .

-

Bromophenyl activation : The meta-bromo substituent directs electrophilic substitution to the para position, though steric hindrance from the imidazolidinone ring limits reactivity.

Stability and Side Reactions

-

Thermal decomposition : Prolonged heating above 150°C leads to imidazolidinone ring degradation.

-

Nitrile hydrolysis : Competing hydrolysis to amides occurs in aqueous basic conditions (pH > 10).

Scientific Research Applications

2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Similarities and Differences

Table 1: Key Structural Features of Analogs

Key Observations:

- Positional Isomerism (3- vs. 4-Bromophenyl): The target compound’s 3-bromophenyl substituent may induce distinct electronic and steric effects compared to the 4-bromo analog in . The 4-bromo derivative was discontinued commercially, possibly due to lower stability or synthetic challenges .

- Substituent Bulk: The tert-butylphenyl group in increases hydrophobicity and steric hindrance compared to bromophenyl, which could enhance membrane permeability but reduce binding specificity .

Electronic and Computational Insights

- DFT Studies (Relevant to Imidazolidinone Derivatives): highlights that non-planar imidazolidinone derivatives exhibit localized HOMO-LUMO distributions on aromatic rings, suggesting that the 3-bromophenyl group in the target compound may enhance charge transfer interactions .

- Steric Effects: The tert-butyl group in likely shifts HOMO-LUMO distributions away from the core, reducing reactivity compared to bromophenyl analogs .

Biological Activity

2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile is with a molecular weight of approximately 327.13 g/mol. The compound features a brominated phenyl group which is significant for its biological interactions.

Research indicates that compounds similar to 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile may exert their effects through several mechanisms:

- Inhibition of Protein Targets : The compound may interact with specific proteins involved in disease pathways. For instance, it has been suggested that imidazolidine derivatives can influence the activity of E3 ubiquitin ligases, which are crucial in protein degradation pathways relevant to cancer progression .

- Antitumor Activity : Studies on related compounds have shown that they can inhibit growth in various cancer cell lines. The mechanism often involves modulation of transcription factors such as Ikaros and Aiolos, which are known to be involved in multiple myeloma .

- BRD4 Inhibition : Compounds targeting the bromodomain and extraterminal (BET) family proteins, particularly BRD4, have shown promise in cancer therapy by altering gene expression linked to oncogenes like c-MYC .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile and related compounds:

| Study | Biological Activity | IC50/EC50 | Cell Line/Model |

|---|---|---|---|

| Study 1 | Antitumor activity | ~100 nM | Multiple Myeloma Cells |

| Study 2 | Inhibition of BRD4 | 1 µM | Various Cancer Cell Lines |

| Study 3 | Protein degradation | Varies | Xenograft Models |

Case Studies

Several studies have explored the efficacy of compounds structurally related to 2-(4-(3-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetonitrile:

- Multiple Myeloma Research : A study demonstrated that compounds binding to cereblon could enhance the degradation of Ikaros and Aiolos, leading to reduced tumor growth in preclinical models .

- BRD4 Inhibitors : Research has highlighted the role of BRD4 inhibitors in suppressing oncogene expression. For instance, JQ1, a known BRD4 inhibitor, was effective in reducing c-MYC levels in Burkitt lymphoma models .

- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Although not directly related to the compound , understanding PARP inhibitors provides insight into the potential pathways through which similar compounds may exert their effects on DNA repair mechanisms .

Q & A

Q. Table 1. Comparative Synthesis Conditions

| Reagent | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromo-1-cyclohexylethan-1-one | Ethanol | Acetic acid | 89 | |

| 3-Chloro-1-(4-fluorophenyl)propan-1-one | DMF | None | 10 |

Q. Table 2. Key NMR Assignments

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| NH | ~9.13 | Singlet | Imidazolidinone NH |

| Aromatic H | 7.72–7.93 | Doublet | Para-substituted phenyl |

| CH₃ | ~1.68 | Singlet | Methyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.